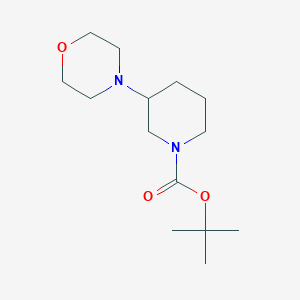
Tert-butyl 3-morpholinopiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-morpholinopiperidine-1-carboxylate (TMP) is an organic compound with the molecular formula C10H19NO3. It is a colorless crystalline solid and is soluble in water. TMP is widely used in chemical synthesis and research, as well as in pharmaceutical and biotechnological applications. It has been used as a reactant in the synthesis of various compounds, including pharmaceuticals, and it has been used to study the mechanism of enzyme action.
Wirkmechanismus
Tert-butyl 3-morpholinopiperidine-1-carboxylate acts as a reversible inhibitor of enzymes. It binds to the enzyme active site and prevents the enzyme from catalyzing its reaction. This inhibition is reversible, meaning that the enzyme can be reactivated when the inhibitor is removed.
Biochemical and Physiological Effects
Tert-butyl 3-morpholinopiperidine-1-carboxylate has been shown to have several biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the activity of enzymes, including proteases, kinases, and phosphatases. In addition, it has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to inhibit the action of certain hormones and receptors, as well as to alter the activity of certain neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3-morpholinopiperidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in water. In addition, it is a reversible inhibitor, meaning that it can be used to study the mechanism of enzyme action. However, it is not very stable in solution and can decompose over time.
Zukünftige Richtungen
The study of Tert-butyl 3-morpholinopiperidine-1-carboxylate is an active area of research. There are a number of potential future directions for research, including the development of more efficient synthesis methods, the study of its interactions with other compounds, and the development of novel pharmaceutical applications. In addition, further research on the biochemical and physiological effects of Tert-butyl 3-morpholinopiperidine-1-carboxylate could lead to the development of new drugs and therapies. Finally, further research on the mechanism of action of Tert-butyl 3-morpholinopiperidine-1-carboxylate could lead to the development of new enzyme inhibitors.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-morpholinopiperidine-1-carboxylate has been used in various scientific research applications, including the study of enzyme action, protein structure, and drug design. It has also been used to study the mechanism of action of various drugs, including antibiotics and anticancer drugs. In addition, Tert-butyl 3-morpholinopiperidine-1-carboxylate has been used to study the structure and function of various proteins, such as enzymes, hormones, and receptors.
Eigenschaften
IUPAC Name |
tert-butyl 3-morpholin-4-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-6-4-5-12(11-16)15-7-9-18-10-8-15/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSBVSNNTVNCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-morpholinopiperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





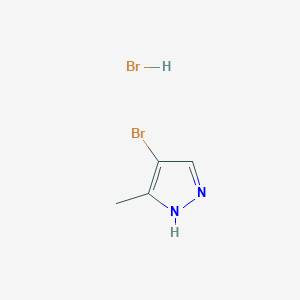
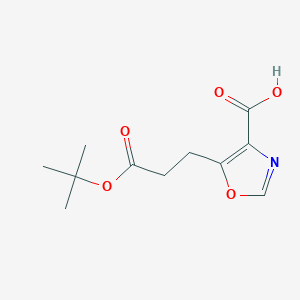

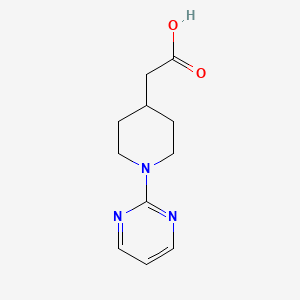
![tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate](/img/structure/B1400270.png)
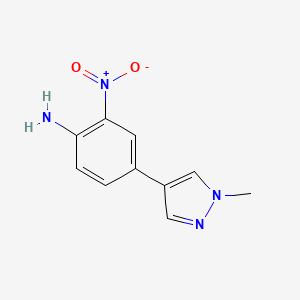

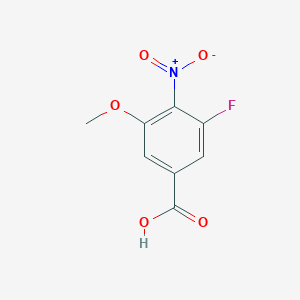
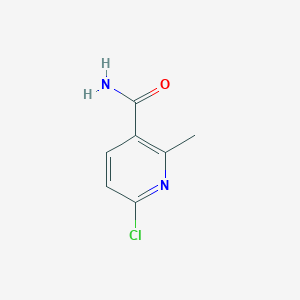
![4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B1400279.png)